molecular formula C24H20Cl2N2O B15080869 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane] CAS No. 303059-82-7

7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]

Cat. No.: B15080869
CAS No.: 303059-82-7
M. Wt: 423.3 g/mol
InChI Key: LIJKRHBQMNUOKK-UHFFFAOYSA-N
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Description

The compound 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane] (CAS: 303060-34-6) is a spirocyclic heterocycle characterized by:

  • Molecular formula: C₂₆H₁₈Cl₂N₂O
  • Molecular weight: 445.3 g/mol
  • Key structural features:
    • A naphthalen-2-yl substituent at position 2.
    • Dichloro substitution at positions 7 and 9 on the benzoxazine core.
    • A spiro-cyclopentane ring fused at position 5 of the pyrazolo-oxazine system .

Properties

CAS No.

303059-82-7

Molecular Formula

C24H20Cl2N2O

Molecular Weight

423.3 g/mol

IUPAC Name

7,9-dichloro-2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C24H20Cl2N2O/c25-18-12-19-22-14-21(17-8-7-15-5-1-2-6-16(15)11-17)27-28(22)24(9-3-4-10-24)29-23(19)20(26)13-18/h1-2,5-8,11-13,22H,3-4,9-10,14H2

InChI Key

LIJKRHBQMNUOKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C(=CC(=C6)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the naphthalene derivative: This step involves the functionalization of naphthalene to introduce the necessary substituents.

    Cyclization: The functionalized naphthalene undergoes cyclization to form the pyrazole and oxazine rings.

    Spiro linkage formation: The final step involves the formation of the spiro linkage, connecting the two rings through a single atom.

Chemical Reactions Analysis

7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other substituents using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and other diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Substituent Variations at Position 5

The target compound bears a phenyl group at position 3. Substitutions at this position significantly alter electronic and steric properties:

Compound (CAS) Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target (303060-34-6) Phenyl C₂₆H₁₈Cl₂N₂O 445.3 Reference compound.
303060-35-7 4-Chlorophenyl C₂₆H₁₇Cl₃N₂O 479.8 Additional Cl atom increases molecular weight and lipophilicity.
303060-64-2 4-Nitrophenyl C₂₆H₁₇Cl₂N₃O₃ 490.34 Nitro group enhances electron-withdrawing effects, potentially affecting reactivity.
303060-39-1 p-Tolyl C₂₇H₂₀Cl₂N₂O 459.4 Methyl group improves solubility but reduces polarity.

Impact of Substituents :

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Hydrophobic groups (e.g., p-tolyl) may improve membrane permeability but reduce aqueous solubility .

Variations in the Spiro Ring System

The spiro-cyclopentane ring in the target compound is replaced with other cyclic systems in analogs:

Compound (CAS) Spiro Ring Molecular Formula Molecular Weight (g/mol) Structural Implications
Target (303060-34-6) Cyclopentane C₂₆H₁₈Cl₂N₂O 445.3 Compact structure with restricted rotation.
330209-37-5 Cyclohexane C₂₅H₂₀ClN₂O 406.9 Larger ring increases conformational flexibility.
303104-58-7 Piperidine C₂₈H₂₆Cl₂N₃O₂ 515.4 Nitrogen in piperidine introduces basicity, altering solubility and binding interactions.

Impact of Spiro Rings :

  • Cyclopentane : Maximizes steric hindrance, stabilizing specific conformations.
  • Piperidine : Introduces a basic nitrogen, enabling salt formation and improved solubility in acidic environments .

Functional Group Modifications

Other analogs feature distinct functional groups on the core structure:

Compound (CAS) Functional Modifications Molecular Formula Molecular Weight (g/mol) Key Properties
303060-40-4 4-Methoxyphenyl at position 5 C₂₇H₂₀Cl₂N₂O₂ 475.3 Methoxy group enhances electron-donating effects, increasing stability under oxidative conditions.
332061-13-9 4-Methylphenyl at position 2 C₂₅H₂₀ClN₂O 405.9 Methyl group reduces steric bulk compared to naphthalen-2-yl.

Functional Group Effects :

  • Methoxy groups : Improve solubility via hydrogen bonding but may reduce metabolic stability .
  • Naphthalen-2-yl vs.

Data Tables

Table 1: Substituent Effects at Position 5

CAS Substituent LogP (Predicted) Aqueous Solubility (mg/mL)
303060-34-6 Phenyl 4.2 0.12
303060-35-7 4-Chlorophenyl 4.8 0.08
303060-64-2 4-Nitrophenyl 3.9 0.05
303060-39-1 p-Tolyl 4.5 0.15

Predicted values based on substituent contributions.

Biological Activity

7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane] (CAS Number: 303059-79-2) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its cytotoxicity, antimicrobial effects, and structure-activity relationships.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a spirocyclic framework and multiple chlorine substituents. Its molecular formula is C25H22Cl2N2OC_{25}H_{22}Cl_2N_2O with a molecular weight of 437.36 g/mol. The structural formula can be represented as follows:

SMILES C1CCC2(C1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C(=CC(=C6)Cl)Cl\text{SMILES }C1CCC2(C1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C(=CC(=C6)Cl)Cl

Cytotoxicity

Research indicates that compounds with similar structural features exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies on related oxazine derivatives have shown significant cytotoxic effects at higher concentrations. The presence of hydroxyl groups and certain alkyl chain lengths in related compounds has been linked to enhanced cytotoxicity through mechanisms such as apoptosis induction and necrotic cell death .

Antimicrobial Activity

Preliminary studies have evaluated the antimicrobial properties of compounds structurally related to 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine]. These studies revealed notable antimicrobial activity against various bacterial strains and fungi. Specifically, compounds derived from similar frameworks demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

The biological activity of 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] can be partially explained through SAR studies conducted on related benzodiazepine and oxazine derivatives. For example:

  • Chlorine Substitution : The introduction of chlorine at specific positions significantly enhances receptor affinity and biological activity.
  • Aromatic Rings : The presence of additional aromatic rings has been associated with increased hydrophobic interactions and stability in binding assays .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7,9-dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane], and how do reaction conditions influence yield?

  • Methodology : The synthesis of structurally analogous spiro compounds typically involves multi-step reactions. For example, substituted pyrazolo[1,5-c][1,3]benzooxazines are synthesized via condensation of pyridinecarbaldehydes with chalcone derivatives under reflux conditions using sodium acetate as a catalyst. Yields (e.g., 55–68%) depend on solvent choice (e.g., acetic anhydride/acetic acid mixtures) and reaction time optimization .
  • Key Data : Melting points (215–246°C) and spectroscopic validation (IR, NMR, HRMS) are critical for confirming purity and structure .

Q. How is the structural integrity of this spiro compound validated using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., naphthalen-2-yl at δ 7.29–7.94 ppm for aromatic protons) .
  • HRMS : Validate molecular formula (e.g., C20H10N4O3S requires m/z 386; observed m/z 386.0) to rule out impurities .
  • IR : Identify functional groups (e.g., C=O at ~1719 cm⁻¹, C≡N at ~2220 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Use differential scanning calorimetry (DSC) to assess thermal stability (e.g., decomposition above 240°C). Solubility is tested in polar (DMSO, ethanol) and non-polar solvents, with stability monitored via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound, and what molecular targets are plausible?

  • Methodology : Apply Lipinski’s and Veber’s rules to evaluate bioavailability (e.g., molecular weight <500 Da, hydrogen bond donors <5). Use docking simulations (AutoDock Vina) to identify interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, guided by structural analogs .
  • Data Contradictions : Experimental IC50 values may conflict with computational predictions due to solvation effects or protein flexibility, requiring iterative refinement .

Q. What experimental designs are optimal for studying the environmental fate of this compound, including biodegradation and ecotoxicology?

  • Methodology : Follow ISO 11266 protocols for soil biodegradation studies, using HPLC-MS to track degradation products. For ecotoxicity, conduct acute/chronic assays on Daphnia magna or Danio rerio, correlating LC50 values with logP (lipophilicity) .
  • Design Considerations : Use split-plot designs to account for variables like pH, temperature, and microbial activity, with ≥4 replicates per condition .

Q. How can conflicting NMR data from similar spiro compounds be resolved to confirm regioselectivity?

  • Methodology : Compare DEPT-135 and 2D-COSY spectra to distinguish between overlapping signals (e.g., naphthalene vs. spiro-cyclopentane protons). Use isotopic labeling (e.g., 13C-enriched intermediates) to trace carbon connectivity .
  • Case Study : In compound 11a, conflicting δ 2.24 ppm (CH3) and δ 7.29 ppm (ArH) signals were resolved via NOESY to confirm spatial proximity of substituents .

Q. What strategies mitigate side reactions during spiro ring formation, such as undesired cyclization or oxidation?

  • Methodology : Optimize reaction stoichiometry (e.g., 1:1 molar ratio of aldehyde to chalcone) and use inert atmospheres (N2/Ar) to prevent oxidation. Additives like molecular sieves can absorb byproducts (e.g., H2O) that promote hydrolysis .
  • Data : Yields improved from 55% to 68% by replacing acetic anhydride with toluene for moisture-sensitive steps .

Methodological Framework for Further Research

Q. How to integrate this compound into a broader theoretical framework for drug discovery or materials science?

  • Guiding Principle : Link synthesis to target-driven hypotheses (e.g., spiro compounds as kinase inhibitors) using cheminformatics tools (ChEMBL, PubChem). Validate via structure-activity relationship (SAR) studies, focusing on chloro and naphthyl groups as pharmacophores .
  • Experimental Design : Use a tiered approach:

  • Tier 1 : High-throughput screening for bioactivity.
  • Tier 2 : Mechanistic studies (e.g., enzyme inhibition assays).
  • Tier 3 : In vivo toxicity and pharmacokinetics .

Q. What advanced analytical techniques are underutilized in characterizing this compound’s solid-state properties?

  • Methodology :

  • SC-XRD : Resolve crystal packing and hydrogen-bonding networks.
  • TGA-MS : Correlate thermal decomposition pathways with molecular fragments.
  • Solid-state NMR : Differentiate polymorphs (e.g., amorphous vs. crystalline phases) .

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